Isodihydrofutoquinol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

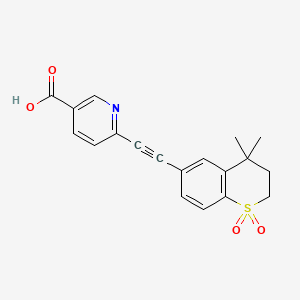

Isodihydrofutoquinol B is a naturally occurring compound that belongs to the class of phenylpropanoids and lignans. It is isolated from the stems of Piper kadsura (Choisy) Ohwi, a plant species in the Piperaceae family . This compound has garnered attention due to its neuroprotective properties, particularly its ability to protect PC12 cells from damage induced by amyloid-beta peptides .

Wissenschaftliche Forschungsanwendungen

Isodihydrofutoquinol B has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying lignan biosynthesis and reactivity.

Industry: While its industrial applications are still under exploration, its unique properties could lead to the development of new pharmaceuticals or nutraceuticals.

Wirkmechanismus

Target of Action

Isodihydrofutoquinol B is an active compound that can be isolated from the stems of Piper kadsura . It has been found to have a neuroprotective effect on Aβ25-35-induced PC12 cell damage . The primary target of this compound is the Aβ25-35-induced PC12 cells . These cells are often used as a model for studying neurodegenerative diseases, such as Alzheimer’s disease .

Mode of Action

It has been suggested that it interacts with its targets (aβ25-35-induced pc12 cells) in a way that provides neuroprotection . This interaction may involve the modulation of certain biochemical pathways that are involved in neurodegeneration .

Biochemical Pathways

Given its neuroprotective effects, it is likely that it influences pathways related to neuronal survival and death

Result of Action

The primary result of this compound’s action is the neuroprotection of Aβ25-35-induced PC12 cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .

Action Environment

Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

Isodihydrofutoquinol B interacts with certain biomolecules in biochemical reactions. It has been observed to have a neuroprotective effect on PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla

Cellular Effects

This compound has been observed to have a neuroprotective effect on Aβ25-35-induced PC12 cell damage This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert a neuroprotective effect on Aβ25-35-induced PC12 cell damage , suggesting it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isodihydrofutoquinol B can be synthesized through various organic synthesis techniques. One common method involves the extraction and isolation from the stems of Piper kadsura. The process typically includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient industrial production methods.

Analyse Chemischer Reaktionen

Types of Reactions: Isodihydrofutoquinol B undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Vergleich Mit ähnlichen Verbindungen

- Clarkinol A

- Burchellin

- Kadsurin B

- Lancifolin C

Comparison: Isodihydrofutoquinol B is unique among these compounds due to its specific neuroprotective properties and its ability to interact with amyloid-beta peptides . While other compounds like clarkinol A also show significant biological activity, this compound’s specific interaction with neurodegenerative pathways sets it apart.

Eigenschaften

IUPAC Name |

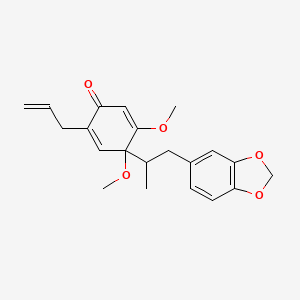

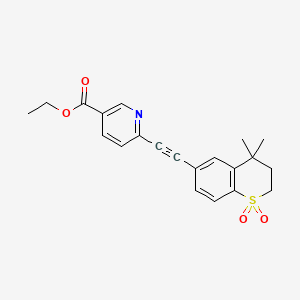

4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660095 |

Source

|

| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-71-2 |

Source

|

| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the known natural sources of Isodihydrofutoquinol B?

A1: this compound has been isolated from several Indian Piper species. [] This genus includes plants like black pepper and long pepper, known for their culinary and medicinal uses. Further research may reveal its presence in other related plant species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)

![2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol](/img/structure/B569504.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)